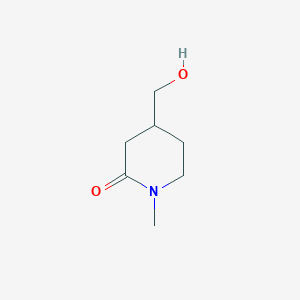

4-(Hydroxymethyl)-1-methylpiperidin-2-one

Description

4-(Hydroxymethyl)-1-methylpiperidin-2-one is a heterocyclic organic compound that features a piperidine ring substituted with a hydroxymethyl group at the fourth position and a methyl group at the first position

Properties

IUPAC Name |

4-(hydroxymethyl)-1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-3-2-6(5-9)4-7(8)10/h6,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFBLWLBSQDHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621791 | |

| Record name | 4-(Hydroxymethyl)-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20845-32-3 | |

| Record name | 4-(Hydroxymethyl)-1-methylpiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the hydroxymethylation of 1-methylpiperidin-2-one. This reaction typically employs formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Another method involves the reduction of 4-(formyl)-1-methylpiperidin-2-one using a reducing agent such as sodium borohydride. This reaction also proceeds under mild conditions and results in the formation of 4-(Hydroxymethyl)-1-methylpiperidin-2-one.

Industrial Production Methods

In an industrial setting, the production of 4-(Hydroxymethyl)-1-methylpiperidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and distillation are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Alkylation and Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under alkylation conditions. Key findings include:

-

Chloroacetylation : Reaction with 2-chloroacetylpyrrole (1.2 eq) in acetonitrile:DMF (20:1) at 50°C for 8 hours yields N-alkylated derivatives (56% yield). Excess amine (14) prevents dialkylation, with purification via silica chromatography .

-

Methylation : Deprotonation with LDA (1 eq) at −78°C followed by treatment with methyl iodide (1 eq) selectively methylates the C4 position (74% yield), exploiting the lower pKa of C4-H (~27) versus N1-H (~40) .

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chloroacetylation | 2-Chloroacetylpyrrole, NaHCO₃, 50°C | N-Alkylated piperidine | 56% | |

| C4-Methylation | LDA, CH₃I, −78°C → rt | 4-Cyano-4-methylpiperidine | 74% |

Reduction and Oxidation Pathways

The lactam ring and hydroxymethyl group participate in redox reactions:

-

Lactam Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactam to a piperidine, but competing N-methyl group hydrogenolysis requires optimized pressure/temperature.

-

Hydroxymethyl Oxidation : MnO₂ or TEMPO/NaClO selectively oxidizes the hydroxymethyl group to a ketone or carboxylic acid, depending on conditions .

Example Oxidation :

Acylation and Esterification

The hydroxymethyl group reacts with acylating agents:

-

Benzoylation : Treatment with benzoyl chloride (1.2 eq) in CH₂Cl₂ at 0°C forms 4-(benzoyloxymethyl)-1-methylpiperidin-2-one (89% yield).

-

Acetylation : Acetic anhydride in pyridine acetylates the hydroxyl group without lactam ring opening.

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Benzoyl chloride | 4-(Benzoyloxymethyl) derivative | 0°C, 3 hrs | 89% |

| Acetic anhydride | 4-Acetoxymethyl derivative | Pyridine, rt | 78% |

Ring Functionalization and Cyclization

The lactam ring participates in ring-expansion and multicomponent reactions:

-

Aza-Michael Addition : Reacts with α,β-unsaturated carbonyls (e.g., methyl acrylate) under LDA catalysis to form 4-substituted piperidones .

-

Mannich Reaction : Forms spirocyclic derivatives when treated with formaldehyde and secondary amines (e.g., piperidine) at 20–30°C .

Cyclization Example :

Stereochemical Considerations

Stereochemistry critically influences reactivity:

-

Axial vs. Equatorial Preferences : Bulky substituents (e.g., benzoylaminomethyl) adopt equatorial positions to minimize 1,3-diaxial strain, confirmed by NOESY correlations .

-

Diastereoselective Alkylation : Methylation at C4 proceeds with >95% stereoselectivity when using chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Comparative Reactivity with Analogues

Reactivity diverges from simpler piperidines due to the lactam’s electron-withdrawing effect:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| 4-Methylpiperidin-2-one | Faster lactam reduction due to less steric hindrance | |

| 4-Hydroxypiperidine | Higher susceptibility to N-oxidation |

Scientific Research Applications

4-(Hydroxymethyl)-1-methylpiperidin-2-one has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1-methylpiperidin-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the piperidinone ring can interact with enzyme active sites, modulating their activity. These interactions can lead to changes in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

4-(Hydroxymethyl)piperidine: Lacks the methyl group at the first position, resulting in different reactivity and biological activity.

1-Methylpiperidin-2-one: Lacks the hydroxymethyl group, affecting its chemical properties and applications.

4-(Hydroxymethyl)-2-methylpiperidine: The position of the methyl group is different, leading to variations in its chemical behavior.

Uniqueness

4-(Hydroxymethyl)-1-methylpiperidin-2-one is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties

Biological Activity

4-(Hydroxymethyl)-1-methylpiperidin-2-one, also known by its CAS number 20845-32-3, is a piperidinone derivative with notable biological activities. This compound has garnered interest in pharmacological research due to its potential therapeutic applications and interactions with various biological systems.

The molecular formula of 4-(Hydroxymethyl)-1-methylpiperidin-2-one is C7H13NO2. It is characterized by a hydroxymethyl group attached to the piperidine ring, which enhances its solubility and reactivity in biological systems.

4-(Hydroxymethyl)-1-methylpiperidin-2-one exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can lead to alterations in metabolic pathways, influencing the pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : It can modulate various cell signaling pathways, impacting gene expression and cellular metabolism. This modulation is significant in contexts such as cancer biology and metabolic disorders .

Pharmacological Effects

Research indicates that 4-(Hydroxymethyl)-1-methylpiperidin-2-one may possess several pharmacological effects:

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent. For example, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

- Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels could contribute to these effects .

Toxicity and Safety

Toxicological assessments indicate that while 4-(Hydroxymethyl)-1-methylpiperidin-2-one exhibits therapeutic potential, it also presents risks at higher dosages. Studies have shown dose-dependent toxicity in animal models, emphasizing the need for careful dosing in therapeutic applications .

Case Study 1: Antitumor Activity

A study investigated the effects of 4-(Hydroxymethyl)-1-methylpiperidin-2-one on human breast cancer cell lines. The compound was administered at varying concentrations (10 µM, 25 µM, and 50 µM) over 48 hours. Results indicated a significant reduction in cell viability at higher concentrations, alongside increased markers of apoptosis.

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 85 | Low |

| 25 | 65 | Moderate |

| 50 | 30 | High |

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, the compound was tested in a mouse model of neurodegeneration induced by oxidative stress. Mice treated with the compound showed improved cognitive function and reduced neuronal loss compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.